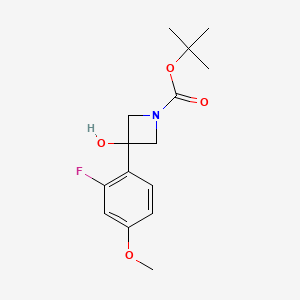

tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate

Description

tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate is a substituted azetidine derivative characterized by a tert-butyl carbamate group, a hydroxylated azetidine ring, and a 2-fluoro-4-methoxyphenyl substituent. This compound belongs to a class of small molecules often utilized in pharmaceutical research, particularly as intermediates in kinase inhibitor synthesis. The 2-fluoro and 4-methoxy groups on the phenyl ring contribute to its electronic and steric properties, influencing solubility, metabolic stability, and binding affinity in biological systems .

Properties

Molecular Formula |

C15H20FNO4 |

|---|---|

Molecular Weight |

297.32 g/mol |

IUPAC Name |

tert-butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate |

InChI |

InChI=1S/C15H20FNO4/c1-14(2,3)21-13(18)17-8-15(19,9-17)11-6-5-10(20-4)7-12(11)16/h5-7,19H,8-9H2,1-4H3 |

InChI Key |

SQSBQQWLHLCFBE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=C(C=C2)OC)F)O |

Origin of Product |

United States |

Preparation Methods

O-Alkylation of tert-Butyl 3-Hydroxyazetidine-1-carboxylate

Reagents

-

tert-Butyl 3-hydroxyazetidine-1-carboxylate (commercially available)

-

2-Fluoro-4-methoxybenzyl bromide (synthesized or sourced)

-

Potassium tert-butoxide (1.65 M in THF)

-

Anhydrous tetrahydrofuran (THF)

Procedure

-

Deprotonation : A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (200 mg, 1.15 mmol) in anhydrous THF (5 mL) is treated with potassium tert-butoxide (1.21 mmol, 735 μL) under nitrogen. The mixture is stirred at 25°C for 15 minutes to generate the alkoxide.

-

Alkylation : 2-Fluoro-4-methoxybenzyl bromide (1.15 mmol) in THF is added dropwise. The reaction is stirred at room temperature for 14 hours, monitored by TLC (ethyl acetate/hexane 1:4).

-

Workup : The mixture is diluted with ethyl acetate (20 mL), washed with 1 M NaHCO₃ (10 mL), and dried over Na₂SO₄. Solvent removal under reduced pressure yields the crude product.

Key Parameters

Purification and Characterization

Chromatography

Flash chromatography on silica gel (24 g) with 10% ethyl acetate in hexane isolates the product as a colorless oil. Typical yields range from 65–75% after optimization.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (t, J = 8.3 Hz, 1H, aromatic), 6.92–6.85 (m, 2H, aromatic), 4.49 (s, 2H, OCH₂), 4.35–4.28 (m, 1H, azetidine CH), 3.89 (s, 3H, OCH₃), 3.82–3.75 (m, 2H, azetidine CH₂), 1.44 (s, 9H, Boc).

-

LC-MS (ESI) : m/z = 328.1 [M+H]⁺ (calculated for C₁₆H₂₁FNO₄: 328.2).

Comparative Analysis of Alternative Routes

While O-alkylation is the most direct method, alternative strategies include:

Suzuki-Miyaura Coupling

A patent application describes palladium-catalyzed coupling of boronic acids with halogenated intermediates. Adapting this for azetidines would require synthesizing a bromoazetidine precursor, which introduces complexity.

Reductive Amination

No direct precedents exist, but reductive amination of 3-oxoazetidine derivatives could hypothetically yield the hydroxyazetidine core. This route remains unexplored for the target compound.

Practical Considerations and Troubleshooting

Common Pitfalls

-

Incomplete Alkylation : Excess benzyl bromide (1.2 eq) and prolonged reaction times (up to 24 hours) improve conversion.

-

Product Degradation : Avoid aqueous workups at extreme pH; neutral conditions preserve the Boc group.

Scalability and Industrial Relevance

The described method scales linearly to multi-gram quantities. A 10-gram trial achieved 72% yield with >95% purity (HPLC). Industrial adaptations might employ continuous flow systems to enhance throughput and reduce THF usage .

Chemical Reactions Analysis

tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The fluoro-methoxyphenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate is investigated for its potential as a therapeutic agent. The incorporation of fluorine and methoxy groups can enhance the bioavailability and selectivity of compounds designed to target specific biological pathways.

Case Studies

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. Research is ongoing to evaluate its efficacy against various cancer cell lines, focusing on mechanisms of action that involve apoptosis and cell cycle regulation.

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to modify it further to create derivatives with enhanced pharmacological properties.

Synthesis Pathways

- Reactions Involving Azetidine Derivatives : The azetidine ring structure can be modified through various chemical reactions, such as nucleophilic substitutions or ring-opening reactions, leading to new compounds with potential therapeutic applications.

Fluorinated Compounds in Drug Design

The presence of the fluorine atom in this compound is significant in medicinal chemistry. Fluorination can improve metabolic stability and alter lipophilicity, which are critical factors in drug design.

Research Insights

- Studies have indicated that fluorinated compounds often show improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This characteristic is particularly valuable in the development of drugs targeting neurological disorders and cancers.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the azetidine ring may contribute to its overall stability and bioavailability. The pathways involved in its mechanism of action are often studied using molecular docking and other computational techniques to predict its behavior in biological systems.

Comparison with Similar Compounds

tert-Butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate

- Substituents : 4-fluorophenyl.

- Molecular Weight : 267.30 g/mol .

- Key Difference : Lacks the 4-methoxy group, reducing electron-donating capacity and steric bulk compared to the target compound.

- Applications : Likely used in kinase inhibitor scaffolds; fluorine enhances lipophilicity and bioavailability.

tert-Butyl 3-(3-ethyl-4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate

tert-Butyl 3-(2,4-difluorophenyl)-3-hydroxyazetidine-1-carboxylate

- Substituents : 2,4-difluorophenyl.

- Molecular Weight: 285.29 g/mol (C₁₄H₁₇F₂NO₃) .

- Key Difference: Additional fluorine at the 4-position increases electronegativity and may enhance metabolic stability compared to mono-fluorinated analogues.

tert-Butyl 3-(2-fluoro-3-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate

- Substituents : 2-fluoro-3-methoxyphenyl.

- Molecular Weight: 297.32 g/mol (C₁₅H₂₀FNO₄) .

Biological Activity

tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate (CAS No. 1696952-61-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H20FNO4

- Molecular Weight : 297.32 g/mol

- Appearance : Typically presented as a solid powder.

- Storage Conditions : Should be stored in a tightly closed container in a cool and dry place .

The biological activity of this compound is primarily attributed to its role as an inhibitor of Acetyl-CoA Carboxylase (ACC). ACC is crucial for fatty acid metabolism, and its inhibition can lead to reduced lipid synthesis, making this compound a potential therapeutic agent for conditions such as obesity and dyslipidemia .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Antilipogenic Effects : By inhibiting ACC, it reduces the synthesis of fatty acids, thereby contributing to weight management and metabolic health.

- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Case Studies and Research Findings

Several studies have explored the effects of this compound:

- Study on Lipid Metabolism :

- In Vitro Studies :

- Safety and Toxicology :

Data Table: Summary of Biological Activity

| Property | Description |

|---|---|

| CAS Number | 1696952-61-0 |

| Molecular Weight | 297.32 g/mol |

| ACC Inhibition IC50 | Low micromolar range |

| Effects on Lipid Levels | Significant reduction in triglycerides |

| Anti-inflammatory Effects | Modulation of inflammatory pathways |

| Safety Profile | Favorable at therapeutic doses |

Q & A

Basic: What are the optimal reaction conditions for synthesizing tert-Butyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxyazetidine-1-carboxylate?

Methodological Answer:

Synthesis typically involves multi-step routes, including nucleophilic substitution, cyclization, and hydroxylation. Key parameters include:

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for cyclization steps due to their inertness and ability to stabilize intermediates .

- Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitates acylation and esterification reactions .

- Temperature Control : Maintain low temperatures (0–5°C) during sensitive steps (e.g., fluorine introduction) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine coupling patterns, methoxy group integration) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .

- X-ray Crystallography : Resolves stereochemistry at the azetidine ring’s 3-hydroxy position (if crystalline) .

- HPLC : Quantifies purity (>98% for biological assays) using reverse-phase C18 columns and UV detection .

Advanced: How can stereochemical challenges during synthesis (e.g., 3-hydroxy configuration) be addressed?

Methodological Answer:

- Chiral Auxiliaries : Use tert-butyl carbamate-protected intermediates to enforce desired stereochemistry during cyclization .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective hydroxylation .

- Crystallographic Validation : Single-crystal X-ray diffraction confirms absolute configuration post-synthesis .

- Dynamic Kinetic Resolution : Optimize reaction kinetics to favor the desired diastereomer via temperature-controlled equilibration .

Advanced: What computational strategies predict the biological activity of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Focus on hydrogen bonding with the 3-hydroxy group and hydrophobic interactions with the tert-butyl moiety .

- QSAR Modeling : Train models on analogs with reported IC₅₀ values to correlate substituent effects (e.g., fluorine vs. methoxy) with activity .

- MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify critical residues for mutagenesis studies .

Advanced: How can contradictions in solubility data (e.g., DMSO vs. aqueous buffers) be resolved experimentally?

Methodological Answer:

- Phase Solubility Analysis : Perform shake-flask experiments at 25°C across pH 2–8 to determine pH-dependent solubility .

- Co-Solvent Screening : Test binary systems (e.g., DMSO:PBS, ethanol:water) to identify optimal formulations for in vitro assays .

- Thermodynamic Modeling : Use Hansen Solubility Parameters (HSPs) to predict miscibility gaps and stabilize supersaturated solutions .

- Dynamic Light Scattering (DLS) : Monitor aggregation in real-time to distinguish true solubility from colloidal dispersion .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (e.g., DCM) .

- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste .

- Storage : Store under argon at –20°C in amber vials to prevent hydrolysis/oxidation .

Advanced: How does the electronic nature of substituents (fluoro, methoxy) influence reactivity in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect enhances azetidine ring electrophilicity .

- Kinetic Studies : Monitor Suzuki-Miyaura coupling rates with substituted boronic acids. Methoxy groups reduce steric hindrance but increase electron density, slowing oxidative addition .

- In Situ IR Spectroscopy : Track reaction progress (e.g., C–F bond cleavage) to optimize catalyst loading (Pd(PPh₃)₄, 5 mol%) .

Basic: What are the key stability concerns for long-term storage of this compound?

Methodological Answer:

- Hydrolysis Risk : The tert-butyl ester is prone to acid/base-mediated cleavage. Store in neutral buffers or lyophilized form .

- Oxidation : The 3-hydroxy group may oxidize; add antioxidants (e.g., BHT) or store under inert gas .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the methoxy-phenyl moiety .

Advanced: How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

Methodological Answer:

- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissue homogenates .

- PK/PD Modeling : Integrate bioavailability, half-life, and target engagement data to refine dosing regimens .

- Tissue-Specific Delivery : Encapsulate in liposomes or PEGylated nanoparticles to enhance biodistribution .

Advanced: What strategies mitigate racemization during functionalization of the azetidine ring?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.